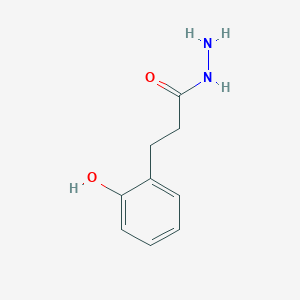

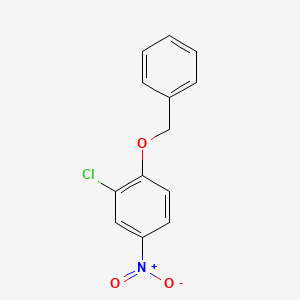

2-羟基-2-(3-硝基苯基)乙酸

描述

Synthesis Analysis

The synthesis of compounds related to 2-Hydroxy-2-(3-nitrophenyl)acetic acid involves various chemical strategies. One approach includes the use of (2-nitrophenyl)acetyl groups for protecting hydroxyl functions in organic synthesis, highlighting the versatility and selective removability of these groups in complex molecule preparation (Daragics & Fügedi, 2010). Another method demonstrated involves the ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement for the synthesis of hydroxamic acids and ureas from carboxylic acids, showcasing efficient conversions and environmentally friendly processes (Thalluri et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Hydroxy-2-(3-nitrophenyl)acetic acid has been elucidated using techniques such as single-crystal X-ray diffraction. These studies reveal detailed insights into the arrangement of atoms and the stereochemistry of the molecules, which is crucial for understanding their reactivity and properties (He, 2013).

Chemical Reactions and Properties

Chemical reactions involving 2-Hydroxy-2-(3-nitrophenyl)acetic acid derivatives highlight the reactivity of these compounds. For instance, the electrochemical reduction of o-nitrophenylthioacetic derivatives to produce 2H-1,4-benzothiazines illustrates the potential for generating valuable heterocyclic compounds through electrochemical methods (Sicker et al., 1995).

Physical Properties Analysis

The physical properties of 2-Hydroxy-2-(3-nitrophenyl)acetic acid and related compounds, such as their solubility, melting points, and crystal structures, can be significantly influenced by their molecular arrangements and intermolecular interactions. Studies on polymorphs of similar compounds have shown how different crystal packing can affect these properties, which is important for material science and pharmaceutical applications (Ge & Gao, 2011).

Chemical Properties Analysis

The chemical properties, such as acidity, reactivity towards other functional groups, and stability under various conditions, are pivotal for understanding the behavior of 2-Hydroxy-2-(3-nitrophenyl)acetic acid in chemical reactions. The protection of hydroxyl functions using (2-nitrophenyl)acetyl groups, as mentioned, provides insight into selective reactivity and compatibility with various chemical transformations (Daragics & Fügedi, 2010).

科学研究应用

碳水化合物化学中的羟基保护基:从2-硝基苯乙酸衍生的(2-硝基苯基)乙酰(NPAc)基团用于保护碳水化合物化学中的羟基功能。这种基团可以选择性地去除,而不影响常见的保护基,因此在复杂的有机合成中很有用(Daragics & Fügedi, 2010)。

电化学还原研究:对2-(邻硝基苯硫基)乙酸衍生物的电化学还原研究导致了类似4-羟基-2H-1,4-苯并噻唑-3(4H)-酮的化合物的电合成。这些研究提供了各种有机化合物的电化学行为的见解(Sicker et al., 1995)。

具有抗菌活性的硫脲酮合成:使用2-羟基-2-(3-硝基苯基)乙酸衍生物合成的硫脲酮对革兰氏阳性和革兰氏阴性细菌均具有抗菌活性。这突显了其在开发新的抗微生物药物中的潜力(Parekh & Desai, 2006)。

环状羟肟酸和内酰胺的合成:2-硝基苯乙酸衍生物乙酸2-硝基苯基酯用于合成具有潜在应用价值的环状羟肟酸和内酰胺,可应用于化学的各个领域(Hartenstein & Sicker, 1993)。

手性辅助化合物在立体化学研究中的应用:结构类似于2-羟基-2-(3-硝基苯基)乙酸的2-羟基-2-(乙氧基苯基磷酰基)乙酸已被研究为多功能手性辅助化合物。它可以用作胺和醇的手性衍生试剂,有助于这些化合物的分离和鉴定(Majewska, 2019)。

酯酶的光稳定底物:对2-羟基-2-(3-硝基苯基)乙酸结构相关的p-硝基苯乙酸酯可用作酯酶的底物。对这种化合物的修改已导致更稳定和高效的酶促反应底物的开发(Levine et al., 2008)。

安全和危害

“2-Hydroxy-2-(3-nitrophenyl)acetic acid” has been classified with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302-H315-H319-H332-H335, indicating that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, be harmful if inhaled, and may cause respiratory irritation .

作用机制

Target of Action

2-Hydroxy-2-(3-nitrophenyl)acetic acid belongs to the class of organic compounds known as nitrobenzenes . These compounds contain a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group . .

Mode of Action

Nitrobenzenes, in general, are known to undergo various chemical reactions, including reduction and coupling reactions . The nitro group can be reduced to an amino group, which can further react with other compounds.

Pharmacokinetics

The compound is described as a solid at room temperature, with a boiling point of 4053±350C at 760 mmHg . These properties may influence its bioavailability and pharmacokinetics.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 2-Hydroxy-2-(3-nitrophenyl)acetic acid, it is recommended to avoid dust formation and breathing vapors, mist, or gas . .

生化分析

Biochemical Properties

2-Hydroxy-2-(3-nitrophenyl)acetic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound can interact with enzymes such as penicillin G acylase, which is involved in the hydrolysis of penicillin to produce 6-aminopenicillanic acid . The interaction between 2-Hydroxy-2-(3-nitrophenyl)acetic acid and penicillin G acylase involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity. Additionally, this compound may interact with other proteins and biomolecules, influencing their function and stability.

Cellular Effects

2-Hydroxy-2-(3-nitrophenyl)acetic acid has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling events . Furthermore, 2-Hydroxy-2-(3-nitrophenyl)acetic acid can impact gene expression by interacting with transcription factors and other regulatory proteins, resulting in altered expression of specific genes. These changes can affect cellular metabolism, including the flux of metabolites through various metabolic pathways.

Molecular Mechanism

The molecular mechanism of action of 2-Hydroxy-2-(3-nitrophenyl)acetic acid involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions . These binding interactions can lead to enzyme inhibition or activation, depending on the nature of the interaction and the specific enzyme involved. Additionally, 2-Hydroxy-2-(3-nitrophenyl)acetic acid can influence gene expression by modulating the activity of transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Hydroxy-2-(3-nitrophenyl)acetic acid can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light, heat, or reactive chemicals . Long-term studies have shown that 2-Hydroxy-2-(3-nitrophenyl)acetic acid can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression. These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of 2-Hydroxy-2-(3-nitrophenyl)acetic acid in animal models can vary with different dosages. At low doses, the compound may have minimal or no observable effects, while at higher doses, it can exhibit significant biological activity . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 2-Hydroxy-2-(3-nitrophenyl)acetic acid may result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes. These dosage-dependent effects are critical for understanding the compound’s potential therapeutic and toxicological properties.

Metabolic Pathways

2-Hydroxy-2-(3-nitrophenyl)acetic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can be metabolized through pathways involving oxidation, reduction, and conjugation reactions. Enzymes such as cytochrome P450 oxidases and reductases play a role in the biotransformation of 2-Hydroxy-2-(3-nitrophenyl)acetic acid, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s bioavailability, activity, and toxicity.

Transport and Distribution

Within cells and tissues, 2-Hydroxy-2-(3-nitrophenyl)acetic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, transporters such as organic anion transporters may facilitate the uptake and distribution of 2-Hydroxy-2-(3-nitrophenyl)acetic acid within cells. Additionally, binding proteins can sequester the compound in specific cellular regions, influencing its activity and function.

Subcellular Localization

The subcellular localization of 2-Hydroxy-2-(3-nitrophenyl)acetic acid can impact its activity and function within the cell . This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, 2-Hydroxy-2-(3-nitrophenyl)acetic acid may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be targeted to the nucleus, where it can interact with nuclear proteins and affect gene expression. Understanding the subcellular localization of 2-Hydroxy-2-(3-nitrophenyl)acetic acid is essential for elucidating its biological roles and mechanisms of action.

属性

IUPAC Name |

2-hydroxy-2-(3-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c10-7(8(11)12)5-2-1-3-6(4-5)9(13)14/h1-4,7,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNSULVUQBMUBCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10278995, DTXSID90901370 | |

| Record name | 2-hydroxy-2-(3-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10278995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_474 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90901370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

42164-79-4 | |

| Record name | 42164-79-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10987 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hydroxy-2-(3-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10278995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-aminophenoxy)ethyl]acetamide](/img/structure/B1267279.png)